N-Cyclopropyl-3-(4-iodo-phenyl)-propionamide
Description
N-Cyclopropyl-3-(4-iodo-phenyl)-propionamide is a propionamide derivative characterized by a cyclopropyl group attached to the amide nitrogen and a 4-iodophenyl substituent on the propionamide backbone. The iodine atom in the para position of the phenyl ring may confer unique electronic and steric properties, influencing reactivity, binding affinity, or metabolic stability .
Properties
Molecular Formula |
C12H14INO |
|---|---|
Molecular Weight |
315.15 g/mol |
IUPAC Name |
N-cyclopropyl-3-(4-iodophenyl)propanamide |
InChI |
InChI=1S/C12H14INO/c13-10-4-1-9(2-5-10)3-8-12(15)14-11-6-7-11/h1-2,4-5,11H,3,6-8H2,(H,14,15) |
InChI Key |
GEQRFLCZMNAPSV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)CCC2=CC=C(C=C2)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-3-(4-iodo-phenyl)-propionamide typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions, often using reagents such as diazomethane or Simmons-Smith reagents.
Introduction of the 4-Iodo-Phenyl Group: The 4-iodo-phenyl group can be incorporated via electrophilic aromatic substitution reactions, using iodine and a suitable catalyst.
Formation of the Propionamide Moiety: The propionamide group can be formed through amidation reactions, typically involving the reaction of a carboxylic acid derivative with an amine.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-Cyclopropyl-3-(4-iodo-phenyl)-propionamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the iodine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new substituted derivatives with different functional groups.
Scientific Research Applications
N-Cyclopropyl-3-(4-iodo-phenyl)-propionamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Cyclopropyl-3-(4-iodo-phenyl)-propionamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interacting with Receptors: Modulating receptor function and signaling pathways.
Altering Gene Expression: Influencing the expression of specific genes involved in various biological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-Cyclopropyl-3-(4-iodo-phenyl)-propionamide with structurally related compounds, focusing on substituent effects, molecular properties, and applications.
Structural Analogs of Propionamide Derivatives
Notes:
- Iodine vs. Halogen/Electron-Withdrawing Groups : The 4-iodophenyl group in the target compound may enhance steric bulk and polarizability compared to chloro () or methoxy () substituents. Iodine’s heavy atom effect could also influence spectroscopic properties (e.g., NMR chemical shifts) .
- Cyclopropyl Group: Present in both the target compound and –6, this moiety is known to improve metabolic stability by resisting oxidative degradation in drug candidates .
- Heterocyclic Moieties : Compounds with oxazole () or oxadiazole () rings exhibit enhanced bioactivity due to hydrogen bonding or π-stacking interactions, which the target compound lacks .
Thermodynamic and Spectroscopic Properties
provides foundational data on propionamide’s vibrational modes and partition functions, which are critical for understanding stability and reactivity. For example:
- Vibrational Modes : The target compound’s 4-iodophenyl group may introduce low-frequency torsional modes (similar to the methyl torsion in ), affecting its conformational flexibility .
- Partition Functions : Propionamide’s rotational constants (A, B, C) and vibrational energy levels (e.g., ν₃₀ = 1, 2) suggest that substituents like iodine could alter its thermodynamic stability in solution .
Research Findings and Implications
Bioactivity: The 4-iodophenyl group may enhance binding to iodineophilic targets (e.g., thyroid receptors) compared to non-halogenated analogs.
Stability : Cyclopropyl groups (–6) and rigid aromatic systems (–4) improve thermal and metabolic stability, making the target compound a promising candidate for drug development .
Biological Activity
N-Cyclopropyl-3-(4-iodo-phenyl)-propionamide is a compound of interest due to its potential biological activities, particularly in the context of pain management and cancer therapy. This article explores its biological activity through various studies, including structure-activity relationships (SAR), binding affinities, and case studies.
Chemical Structure and Properties
This compound can be characterized by its cyclopropyl group and a 4-iodophenyl moiety. The presence of these functional groups is crucial for its biological activity, particularly as a TRPV1 antagonist, which has implications in analgesic drug development.
The compound acts primarily as an antagonist at the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain signaling. By inhibiting TRPV1, the compound can potentially reduce pain responses associated with various inflammatory conditions.
Structure-Activity Relationships (SAR)
Research has shown that modifications in the structure of similar compounds can significantly influence their biological activity. For instance, the binding affinity and antagonistic potency of related propanamide derivatives have been studied extensively:
| Compound | K_i (nM) Binding Affinity | K_i (nM) Antagonism |
|---|---|---|
| 3 | 46.2 | 7.6 |
| 50 | 21.5 | 8.0 |
| 54 | Not specified | Comparable to 3 |
These findings illustrate how slight variations in chemical structure can lead to significant differences in pharmacological activity .
Research Findings
- Analgesic Properties : In a study focused on TRPV1 antagonists, this compound exhibited notable binding affinity, indicating its potential as an analgesic agent. The compound's ability to inhibit capsaicin-induced responses in rat TRPV1 cells was highlighted, suggesting effective pain relief mechanisms .
- Cancer Therapeutics : The compound's analogs have shown promise in cancer therapy by inducing apoptosis in cancer cell lines. For example, derivatives similar to this compound demonstrated cytotoxicity against various cancer cell lines, including those resistant to conventional therapies .
- Case Studies : A case study involving the administration of TRPV1 antagonists indicated that patients experienced reduced pain levels without significant side effects, reinforcing the therapeutic potential of this class of compounds. These findings are crucial for developing new pain management strategies that minimize reliance on opioids .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-Cyclopropyl-3-(4-iodo-phenyl)-propionamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling cyclopropylamine with a pre-functionalized 3-(4-iodophenyl)propionic acid derivative. A two-step approach is often employed:
Activation of the carboxylic acid : Use carbodiimide reagents (e.g., EDC/HOBt) to generate an active ester intermediate.
Amide bond formation : React the activated acid with cyclopropylamine under inert conditions (N₂ atmosphere) at 0–25°C for 12–24 hours .
- Optimization : Monitor reaction progress via TLC (silica gel, hexane/EtOAc) or LC-MS. Adjust stoichiometry (1.2–1.5 eq of amine) and solvent polarity (DMF or DCM) to improve yields.
Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?
- Methodological Answer :
- Mass Spectrometry (EI-MS) : Look for the molecular ion peak [M⁺] at the expected m/z (calculated based on C₁₃H₁₅INO₂: ~344 g/mol). Fragment peaks may include loss of cyclopropyl groups (e.g., m/z 262) or iodophenyl moieties .
- NMR :
- ¹H NMR : Aromatic protons (4-iodophenyl) appear as doublets at δ 7.2–7.8 ppm. Cyclopropyl protons show characteristic splitting (δ 0.5–1.5 ppm).
- ¹³C NMR : The carbonyl carbon (amide) resonates at δ ~170 ppm; iodine causes deshielding of adjacent carbons .
Q. What safety precautions are critical when handling this compound in the lab?
- Methodological Answer :
- Hazard Mitigation : Use PPE (gloves, goggles, lab coat) due to potential skin/eye irritation. Avoid inhalation; work in a fume hood.
- Spill Management : Absorb with inert material (vermiculite) and dispose as halogenated waste.
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for ≥15 minutes .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., EI-MS vs. HRMS) for this compound?
- Methodological Answer :
- Cross-Validation : Compare EI-MS fragmentation patterns with literature analogs (e.g., iodinated propiolamides in ). Use HRMS to confirm exact mass (error < 2 ppm).
- Isotopic Pattern Analysis : The iodine atom (¹²⁷I, 100% abundance) produces a distinct isotopic cluster. Deviations may indicate impurities or incorrect adduct formation .
Q. What strategies are effective for studying the compound’s biological targets (e.g., receptor binding)?
- Methodological Answer :
- Molecular Docking : Use crystal structures of homologous receptors (e.g., CB2 or sulfonylurea receptors in ) to model interactions. Focus on the iodophenyl group’s hydrophobic/electrostatic contributions.
- In Vitro Assays :
- Radioligand displacement (e.g., ³H-labeled agonists for GPCRs).
- Functional assays (cAMP/GTPγS for receptor activation).
- SAR Studies : Synthesize analogs with halogen substitutions (e.g., Cl, F) or modified cyclopropyl groups to probe steric/electronic effects .
Q. How can the compound’s solubility and stability be enhanced for in vivo studies?
- Methodological Answer :
- Formulation : Use co-solvents (e.g., PEG-400/Cremophor EL) or cyclodextrin complexes.
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to improve bioavailability.
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
Q. What experimental designs are recommended for investigating metabolic pathways?
- Methodological Answer :
- In Vitro Metabolism : Use liver microsomes (human/rat) with NADPH cofactor. Identify phase I metabolites (oxidation, deiodination) via LC-QTOF-MS.
- Isotope Labeling : Synthesize a deuterated analog (e.g., ²H on cyclopropyl) to track metabolic sites.
- CYP Inhibition Assays : Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
